molecular formula C8H7BrN4O B3279117 5-Bromo-1H-indazole-3-carboxylic acid hydrazide CAS No. 68767-61-3

5-Bromo-1H-indazole-3-carboxylic acid hydrazide

Cat. No.: B3279117
CAS No.: 68767-61-3
M. Wt: 255.07 g/mol
InChI Key: OZDHQHQXZBIRNT-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazole-3-carboxylic acid hydrazide: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid hydrazide group at the 3rd position of the indazole ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide typically involves the following steps:

    Bromination: The starting material, indazole, undergoes bromination to introduce a bromine atom at the 5th position.

    Carboxylation: The brominated indazole is then carboxylated to form 5-Bromo-1H-indazole-3-carboxylic acid.

    Hydrazidation: Finally, the carboxylic acid group is converted to a hydrazide group using hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the indazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the structure-activity relationship of indazole derivatives. It helps in understanding the biological activity of indazole-based drugs.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its derivatives are also used as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

    5-Bromo-1H-indazole-3-carboxylic acid: Lacks the hydrazide group but shares the bromine substitution.

    5-Bromo-1H-indazole-3-carboxamide: Contains an amide group instead of a hydrazide group.

    5-Bromo-1H-indazole-3-carboxylate: Contains an ester group instead of a hydrazide group.

Uniqueness: 5-Bromo-1H-indazole-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. The hydrazide group allows for the formation of various derivatives with potential therapeutic applications, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-bromo-1H-indazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHQHQXZBIRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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